Cas no 1340167-92-1 (2-bromo-N-(2,2-dimethylpropyl)acetamide)

2-bromo-N-(2,2-dimethylpropyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-N-(2,2-dimethylpropyl)acetamide
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- MDL: MFCD18856265
- Inchi: 1S/C7H14BrNO/c1-7(2,3)5-9-6(10)4-8/h4-5H2,1-3H3,(H,9,10)
- InChI Key: IFRWSGWGJXKGLZ-UHFFFAOYSA-N
- SMILES: C(NCC(C)(C)C)(=O)CBr
2-bromo-N-(2,2-dimethylpropyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2990788-5g |
2-bromo-N-(2,2-dimethylpropyl)acetamide |
1340167-92-1 | 95% | 5g |
$1075.0 | 2023-09-06 | |
Enamine | EN300-2990788-2.5g |
2-bromo-N-(2,2-dimethylpropyl)acetamide |
1340167-92-1 | 95.0% | 2.5g |
$726.0 | 2025-03-19 | |
Enamine | EN300-2990788-0.5g |
2-bromo-N-(2,2-dimethylpropyl)acetamide |
1340167-92-1 | 95.0% | 0.5g |
$271.0 | 2025-03-19 | |
Enamine | EN300-2990788-0.05g |
2-bromo-N-(2,2-dimethylpropyl)acetamide |
1340167-92-1 | 95.0% | 0.05g |
$66.0 | 2025-03-19 | |
Aaron | AR01DVZ2-100mg |
2-bromo-N-(2,2-dimethylpropyl)acetamide |
1340167-92-1 | 95% | 100mg |
$160.00 | 2025-02-09 | |
Aaron | AR01DVZ2-50mg |
2-bromo-N-(2,2-dimethylpropyl)acetamide |
1340167-92-1 | 95% | 50mg |
$116.00 | 2025-02-09 | |
1PlusChem | 1P01DVQQ-250mg |
2-bromo-N-(2,2-dimethylpropyl)acetamide |
1340167-92-1 | 95% | 250mg |
$231.00 | 2023-12-22 | |
A2B Chem LLC | AX26482-50mg |
2-bromo-N-(2,2-dimethylpropyl)acetamide |
1340167-92-1 | 95% | 50mg |
$105.00 | 2024-04-20 | |
A2B Chem LLC | AX26482-500mg |
2-bromo-N-(2,2-dimethylpropyl)acetamide |
1340167-92-1 | 95% | 500mg |
$321.00 | 2024-04-20 | |
Enamine | EN300-2990788-0.1g |
2-bromo-N-(2,2-dimethylpropyl)acetamide |
1340167-92-1 | 95.0% | 0.1g |
$98.0 | 2025-03-19 |
2-bromo-N-(2,2-dimethylpropyl)acetamide Related Literature
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
Additional information on 2-bromo-N-(2,2-dimethylpropyl)acetamide
Comprehensive Guide to 2-bromo-N-(2,2-dimethylpropyl)acetamide (CAS No. 1340167-92-1): Properties, Applications, and Market Insights
2-bromo-N-(2,2-dimethylpropyl)acetamide (CAS No. 1340167-92-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This bromoacetamide derivative features a unique molecular structure combining a bromoacetyl group with a neopentylamine moiety, making it particularly valuable for synthetic applications. With the increasing demand for high-purity chemical intermediates, this compound has become a subject of interest for researchers exploring novel synthetic pathways.
The compound's molecular formula is C7H14BrNO, with a molecular weight of 208.10 g/mol. Its structural features include a reactive bromoacetamide group that serves as an excellent electrophile in nucleophilic substitution reactions, while the bulky 2,2-dimethylpropyl (neopentyl) group provides steric hindrance that can influence reaction selectivity. These characteristics make 2-bromo-N-(2,2-dimethylpropyl)acetamide particularly useful in the synthesis of more complex molecules where controlled reactivity is desired.
In pharmaceutical applications, 2-bromo-N-(2,2-dimethylpropyl)acetamide serves as a key intermediate in the development of various bioactive compounds. Recent studies have explored its potential in creating novel enzyme inhibitors and receptor modulators, particularly in neurological and metabolic disorder research. The compound's stability under various conditions makes it suitable for multi-step synthetic processes, a feature highly valued in medicinal chemistry.
The agrochemical industry has also shown interest in 2-bromo-N-(2,2-dimethylpropyl)acetamide derivatives for developing new generation crop protection agents. Researchers are investigating its potential as a building block for compounds with herbicidal or fungicidal activity, especially in formulations requiring selective action and environmental stability. The neopentyl group in particular may contribute to improved persistence in field applications.
From a synthetic chemistry perspective, 2-bromo-N-(2,2-dimethylpropyl)acetamide offers several advantages. The bromine atom serves as an excellent leaving group in substitution reactions, while the amide functionality provides opportunities for further derivatization. Recent publications have highlighted its use in peptide mimetics synthesis and as a precursor for heterocyclic compounds with potential biological activity.
The global market for specialty chemical intermediates like 2-bromo-N-(2,2-dimethylpropyl)acetamide has been growing steadily, driven by increased R&D investment in pharmaceuticals and agrochemicals. Manufacturers are focusing on developing scalable synthesis methods to meet the rising demand from research institutions and industrial laboratories. Current market trends suggest particular interest in high-purity grades of this compound for sensitive applications.
Handling and storage of 2-bromo-N-(2,2-dimethylpropyl)acetamide requires standard precautions for organic compounds. It should be stored in tightly sealed containers under inert atmosphere at controlled temperatures to maintain stability. While not classified as highly hazardous, proper laboratory practices including the use of personal protective equipment are recommended when working with this material.
Analytical characterization of 2-bromo-N-(2,2-dimethylpropyl)acetamide typically involves techniques such as HPLC for purity assessment, NMR spectroscopy for structural confirmation, and mass spectrometry for molecular weight verification. These quality control measures are particularly important for research applications where compound purity directly impacts experimental outcomes.
Future research directions for 2-bromo-N-(2,2-dimethylpropyl)acetamide may explore its potential in emerging fields such as bioconjugation chemistry and materials science. The compound's reactive bromoacetyl group makes it a candidate for protein modification studies, while its structural features could contribute to the development of novel functional materials with specific properties.
For researchers sourcing 2-bromo-N-(2,2-dimethylpropyl)acetamide, it's important to verify the supplier's quality control processes and analytical data. Many laboratories require certificates of analysis detailing purity levels and confirming the absence of significant impurities. The compound is typically available in research quantities from specialty chemical suppliers catering to the pharmaceutical and agrochemical sectors.
Environmental considerations for 2-bromo-N-(2,2-dimethylpropyl)acetamide are part of ongoing research. While not classified as a persistent organic pollutant, proper disposal methods should be followed according to local regulations. Some studies are investigating the environmental fate of similar bromoacetamide derivatives to better understand their ecological impact.
In conclusion, 2-bromo-N-(2,2-dimethylpropyl)acetamide (CAS No. 1340167-92-1) represents an important building block in modern synthetic chemistry with diverse applications across multiple industries. Its unique combination of reactivity and stability makes it valuable for researchers developing new pharmaceutical candidates, agrochemicals, and specialty materials. As synthetic methodologies advance, the utility of this compound is likely to expand into new areas of chemical research and development.
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